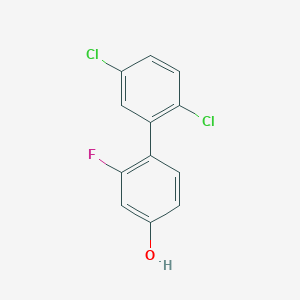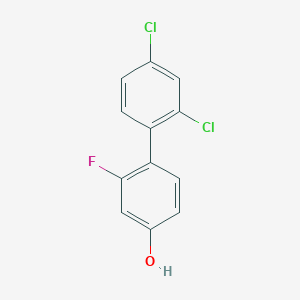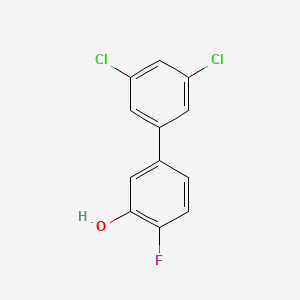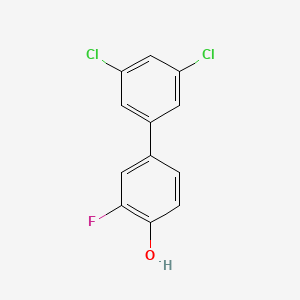
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% is a chemical compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 250.6 g/mol and a melting point of 57-59 °C. The compound is soluble in water, ether, and alcohol. Its chemical structure is C6H3Cl2F-OH. This compound is used for a variety of scientific research applications, including synthesis and analysis of organic compounds, drug development, and biological research.
Applications De Recherche Scientifique
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis and analysis of organic compounds, drug development, and biological research. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it is used in the analysis of metabolites in biological samples.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as a quencher in the presence of reactive oxygen species (ROS). It is also believed to act as a scavenger of hydroxyl radicals. Additionally, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% are not fully understood. However, it is believed to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, it is believed to have anti-inflammatory properties, which may help reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% has several advantages for lab experiments. It is a stable compound with a high melting point, making it suitable for a variety of applications. Additionally, it is soluble in a variety of solvents, making it easy to work with. However, it does have some limitations. It is a relatively expensive compound, making it difficult to acquire in large quantities. Additionally, it has a strong odor, which may be unpleasant to work with.
Orientations Futures
The use of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% in scientific research has a number of potential future directions. One potential direction is the use of the compound in drug development. It could be used to develop drugs that target specific enzymes or pathways, such as COX-2. Additionally, it could be used to develop drugs with antioxidant and anti-inflammatory properties. Another potential direction is the use of the compound in the synthesis of specialty chemicals. It could be used to synthesize a variety of compounds with specific properties, such as solubility or reactivity. Finally, it could be used to analyze metabolites in biological samples, such as urine or blood.
Méthodes De Synthèse
The synthesis of 5-(3,5-Dichlorophenyl)-3-fluorophenol, 95% begins with the reaction of 3,5-dichlorophenol and sodium fluoride in the presence of hydrochloric acid. This reaction yields 3,5-dichlorophenyl fluoride. This compound is then reacted with sodium hydroxide to produce 5-(3,5-dichlorophenyl)-3-fluorophenol, 95%. This reaction is conducted in an aqueous solution at a temperature of 60-70 °C. The reaction yields a white crystalline solid.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHVFBQGLAXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684454 |
Source


|
| Record name | 3',5'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-85-3 |
Source


|
| Record name | 3',5'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374635.png)